molecular formula C16H16O3 B8310762 4-(1-(p-Tolyloxy)ethyl)benzoic acid

4-(1-(p-Tolyloxy)ethyl)benzoic acid

Cat. No. B8310762
M. Wt: 256.30 g/mol
InChI Key: JLSKNTLYYACJQZ-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

A mixture of methyl 4-(1-(p-tolyloxy)ethyl)benzoate (50 mg, 0.19 mmol), lithium hydroxide monohydrate (39 mg, 0.92 mmol), tetrahydrofuran (6 mL), methanol (2 mL), and water (2 mL) were stirred at 20° C. for 12 hours. The reaction mixture was concentrated, acidified with concentrated hydrochloric acid to pH=1, extracted with ethyl acetate (20 mL×3). The organic phase was separated, dried over sodium sulfate, filtered and concentrated to give 4-(1-(p-tolyloxy)ethyl)benzoic acid used in next step without further purification (42 mg, 86%). LRMS (M+H)− m/z: calcd 256.11. found 256.
Name
methyl 4-(1-(p-tolyloxy)ethyl)benzoate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:20])[CH:6]=[CH:5][C:4]([O:7][CH:8]([C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16]C)=[O:15])=[CH:12][CH:11]=2)[CH3:9])=[CH:3][CH:2]=1.O.[OH-].[Li+].O1CCCC1.CO>O>[C:1]1([CH3:20])[CH:2]=[CH:3][C:4]([O:7][CH:8]([C:10]2[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[CH:18][CH:19]=2)[CH3:9])=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 4-(1-(p-tolyloxy)ethyl)benzoate
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)OC(C)C1=CC=C(C(=O)OC)C=C1)C
Name
lithium hydroxide monohydrate
Quantity
39 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
were stirred at 20° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)OC(C)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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